molecular formula C8H11NO B13171589 1-(Pyrrolidin-3-yl)but-3-yn-2-one

1-(Pyrrolidin-3-yl)but-3-yn-2-one

Cat. No.: B13171589
M. Wt: 137.18 g/mol
InChI Key: KOTGNKPYIZRQDT-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)but-3-yn-2-one is a compound that features a pyrrolidine ring attached to a butynone moiety. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The butynone moiety introduces an alkyne functionality, which can participate in various chemical reactions, making this compound an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with a suitable alkyne precursor under specific conditions. For example, the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-pyrrolidin-3-ylbut-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-8(10)5-7-3-4-9-6-7/h1,7,9H,3-6H2

InChI Key

KOTGNKPYIZRQDT-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CCNC1

Origin of Product

United States

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